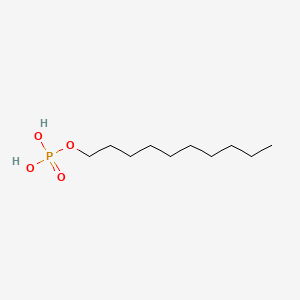
Decyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl dihydrogen phosphate: is an organic phosphate compound with the chemical formula C10H23O4P . It is a white crystalline powder or solid that is easily soluble in water and organic solvents such as alcohols, ethers, and ketones. This compound is commonly used as a surfactant and emulsifier in various industrial applications, including lubricants, dyes, coatings, and synthetic fibers. Additionally, it serves as an antimicrobial agent, preservative, and plasticizer in chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl dihydrogen phosphate can be synthesized through the reaction of 1-bromopropane with sodium hypophosphite and octanol. The process involves two main steps:
Formation of 1-propanoylphosphonic acid sodium salt: 1-bromopropane reacts with sodium hypophosphite to form 1-propanoylphosphonic acid sodium salt.
Reaction with octanol: The intermediate product is then reacted with octanol to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Use of catalysts: Employing catalysts to enhance the reaction rate and efficiency.
Purification steps: Implementing purification techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Decyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of decanol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Decanol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Decyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and processes.
Biology: Employed in studies involving cell membranes and lipid interactions.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the production of lubricants, coatings, and synthetic fibers.
Mechanism of Action
The mechanism of action of decyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the mixing of different substances. In biological systems, it can interact with cell membranes, affecting their structure and function. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
- Decanol phosphate
- Decyl phosphate
- n-Decyl phosphoric acid
Comparison: Decyl dihydrogen phosphate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water and organic solvents, and its effectiveness as a surfactant and emulsifier. Compared to similar compounds, it offers better performance in certain industrial applications, such as lubricants and coatings .
Properties
CAS No. |
60476-40-6 |
|---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
decyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
InChI Key |
SCIGVHCNNXTQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)O |
physical_description |
Liquid |
Related CAS |
68427-32-7 (potassium salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















